2(1H)-Pyridinone, 3-acetyl-6-hydroxy-
Description
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- is a heterocyclic compound characterized by a pyridinone backbone with acetyl and hydroxyl substituents at the 3- and 6-positions, respectively. Pyridinones exhibit tautomerism due to mobile hydrogens, enabling rapid interchange between keto and enol forms . This tautomerism is critical for their reactivity and biological interactions.
Applications of pyridinone derivatives span pharmaceuticals, agrochemicals, and materials science. For instance, 3-acetyl-substituted pyridinones are explored in HIV reverse transcriptase inhibitors, as demonstrated by Merck & Co.’s synthesis of hydroxylated analogs using mammalian tissues . Additionally, pyridinones are utilized in hair care formulations for their anti-inflammatory properties .
Structure
3D Structure
Properties
CAS No. |
68999-74-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-acetyl-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(10)8-7(5)11/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
ZHZGZJKMHXILGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC(=O)C=C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acyclic Precursors
Cyclocondensation remains a cornerstone for constructing the pyridinone core. Bai et al. (2018) demonstrated a one-pot synthesis of 2(1H)-pyridinone derivatives using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and primary amines in the presence of L-proline . Adapting this method, 3-acetyl-6-hydroxy substitution can be achieved by introducing acetylated enamine intermediates. For example, ethyl acetoacetate reacts with aqueous ammonia to form an imino ester, which undergoes cyclocondensation with diethyl malonate under acidic conditions to yield 4-hydroxy-2-pyridinone-3-carboxylate . Subsequent acetylation at the 3-position via Friedel-Crafts acylation introduces the acetyl group, while the 6-hydroxy group is retained through careful deprotection .
Mannich and Aldol Functionalization
Functionalization of preformed pyridinones offers regioselective control. Taylor and coworkers utilized Mannich reactions to introduce substituents at the 2-position of 3-hydroxypyridin-4-ones . Similarly, aldol reactions with benzaldehyde dimethyl acetal enable hydroxymethylation at the 6-position . Applying these strategies, 3-acetyl-6-hydroxy-2(1H)-pyridinone can be synthesized via the following sequence:
-
Mannich Reaction : 3-Hydroxypyridin-4-one reacts with formaldehyde and acetylated amines to install the acetyl group at position 3.
-
Aldol Condensation : Introduction of a hydroxymethyl group at position 6 using pyran-4-one intermediates, followed by oxidation to the hydroxy group .
Halogenation and Nucleophilic Substitution
Halogenated pyridinones provide reactive sites for nucleophilic substitution. Abaszadeh et al. (2009) synthesized 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones by treating (chlorocarbonyl)phenyl ketene with enaminones in boiling toluene . For 3-acetyl-6-hydroxy derivatives, 6-chloro-3-acetyl-2(1H)-pyridinone can be hydrolyzed under mild acidic conditions (e.g., HCl/EtOH, 60°C) to replace chlorine with a hydroxyl group .
Data Tables: Comparative Analysis of Methods
Optimization Challenges and Solutions
-
Regioselectivity : Competing reactions at positions 3 and 6 necessitate protecting group strategies. For example, acetyl groups can be introduced temporarily as tert-butyldimethylsilyl (TBDMS) ethers to direct substitution .
-
Yield Improvement : Catalytic L-proline enhances enantioselectivity in cyclocondensation, increasing yields to 78% .
-
Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates 3-acetyl-6-hydroxy derivatives from byproducts .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-6-oxo-2(1H)-pyridinone.
Reduction: Formation of 3-(1-hydroxyethyl)-6-hydroxy-2(1H)-pyridinone.
Substitution: Formation of halogenated derivatives such as 3-acetyl-6-hydroxy-2(1H)-pyridinone-4-bromo.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
2(1H)-Pyridinone derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : These compounds have shown efficacy against various cancer cell lines, making them potential candidates for cancer therapy. For instance, studies indicate that pyridinone derivatives can inhibit cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cells effectively .
- Antimicrobial Effects : The compound has demonstrated significant antibacterial and antifungal properties. Research highlights its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents .
- Anti-inflammatory and Antioxidant Activities : Pyridinones have been linked to reduced inflammation and oxidative stress, which are critical in treating chronic diseases like Alzheimer's disease .
Structure-Activity Relationships
The structural features of 2(1H)-Pyridinone play a crucial role in its biological activity. The presence of hydroxyl and acetyl groups enhances its solubility and bioavailability, facilitating better interaction with biological targets. Modifications at various positions of the pyridinone scaffold can lead to compounds with improved potency and selectivity for specific therapeutic targets .
Case Studies
- Neuroprotective Agents : Recent studies have explored the potential of hydroxypyridinone-diamine hybrids as neuroprotective agents for Alzheimer's disease. These compounds exhibited favorable pharmacokinetic properties and significant central nervous system activity, indicating their promise as therapeutic options for neurodegenerative disorders .
- Anticancer Research : A study on the anticancer effects of pyridinone derivatives revealed that specific modifications could enhance their ability to induce apoptosis in cancer cells. The research demonstrated that certain derivatives could significantly reduce cell viability at low concentrations, supporting their development as anticancer drugs .
- Agricultural Applications : Beyond medicinal uses, pyridinones are being investigated for their potential in agricultural applications as herbicides and fungicides due to their bioactive properties against plant pathogens .
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyridinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Position: The 6-hydroxy group in the target compound distinguishes it from analogs like 4-hydroxy-6-methyl pyridinone, which may exhibit reduced hydrogen-bonding capacity .
- Halogen Effects: Fluorine at position 5 (3-acetyl-5-fluoro-6-hydroxy-) enhances metabolic stability compared to non-halogenated analogs .
Biological Activity
2(1H)-Pyridinone, 3-acetyl-6-hydroxy- is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- can be described as follows:
- Molecular Formula : C₉H₉NO₃
- Molecular Weight : 179.17 g/mol
- IUPAC Name : 3-acetyl-6-hydroxy-2(1H)-pyridinone
This compound features a pyridinone ring with an acetyl and a hydroxyl group, contributing to its biological activity.
Antimicrobial Properties
Research indicates that 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) reported at concentrations as low as 50 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results from the MTT assay indicated that the compound reduces cell viability significantly:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- | HeLa | 15.4 ± 0.5 |
| 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- | MCF-7 | 18.7 ± 0.4 |
These findings suggest that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways .
The mechanism by which 2(1H)-Pyridinone, 3-acetyl-6-hydroxy- exerts its biological effects is multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with this compound results in G₂/M phase arrest in cancer cells, inhibiting their proliferation .
- Antitubulin Activity : It also demonstrates antitubulin activity similar to known inhibitors like Podophyllotoxin, disrupting microtubule dynamics essential for cell division .
Study on Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyridinone derivatives, researchers found that the derivative containing the acetyl and hydroxyl groups exhibited superior activity compared to other tested compounds. This study involved both in vitro assays and preliminary in vivo models using mice with induced tumors .
Diabetes Management Potential
Recent investigations have explored the potential of pyridinone derivatives in managing diabetes through α-glucosidase inhibition. The activities were compared to standard drugs like acarbose. The results indicated that certain derivatives showed promising inhibitory effects against α-glucosidase, suggesting a potential therapeutic avenue for managing postprandial hyperglycemia .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-acetyl-6-hydroxy-2(1H)-Pyridinone in laboratory settings?
- Methodological Answer : One-pot multicomponent synthesis is a robust approach, leveraging condensation reactions between acetylated precursors and hydroxyl-containing intermediates under controlled pH and temperature. For example, similar pyridinones have been synthesized via cyclization of β-keto esters with hydroxylamine derivatives, followed by selective acetylation . Purification typically involves column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product.
Q. How can spectroscopic techniques confirm the structure of 3-acetyl-6-hydroxy-2(1H)-Pyridinone?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, with comparison to databases like the EPA/NIH Mass Spectral Data Base .
- NMR : ¹H NMR resolves tautomeric forms (e.g., keto-enol equilibrium) via chemical shifts at δ 10–12 ppm for hydroxyl protons and δ 2.5–3.0 ppm for acetyl methyl groups. ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups .
Q. What are the key reactivity patterns of 3-acetyl-6-hydroxy-2(1H)-Pyridinone?
- Methodological Answer : The acetyl group undergoes nucleophilic substitution (e.g., with amines or hydrazines), while the hydroxyl group participates in hydrogen bonding and metal coordination. Reactivity at the pyridinone ring is influenced by substituent positions; electron-withdrawing groups like acetyl deactivate electrophilic substitution at adjacent sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric equilibrium data for 3-acetyl-6-hydroxy-2(1H)-Pyridinone?
- Methodological Answer :
- Variable Temperature NMR : Monitors tautomer ratios by tracking proton shifts across temperatures (e.g., enol dominance at low temperatures).
- Computational Modeling : Density Functional Theory (DFT) calculates energy differences between tautomers and predicts dominant forms under specific conditions .
- X-ray Crystallography : Resolves solid-state tautomeric preferences, which may differ from solution-phase behavior .
Q. What experimental designs are optimal for studying the bioactivity of 3-acetyl-6-hydroxy-2(1H)-Pyridinone?
- Methodological Answer :
- In Vitro Assays : Screen for anti-inflammatory activity via cyclooxygenase (COX) inhibition assays, referencing patents that highlight pyridinones as modulators of inflammatory pathways .
- Cellular Models : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects, with dose-response curves and apoptosis markers (e.g., caspase-3 activation) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or alkylated derivatives) to identify critical functional groups .
Q. How can computational methods predict the physicochemical properties of 3-acetyl-6-hydroxy-2(1H)-Pyridinone derivatives?
- Methodological Answer :
- LogP Calculations : Software like ACD/Labs or Molinspiration estimates lipophilicity, critical for drug-likeness assessments .
- Molecular Dynamics (MD) : Simulates solubility and membrane permeability in biological environments.
- Docking Studies : Predict binding affinities to target proteins (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite .
Data Contradictions and Validation
- Spectral Data : The EPA/NIH database reports distinct fragmentation patterns for 3-acetyl-4-hydroxy-6-methyl-2(1H)-Pyridinone (C₈H₉NO₃), which may not fully align with the target compound. Cross-validate using multiple techniques (e.g., NMR + HRMS) .
- Bioactivity : While some pyridinones show anti-inflammatory potential , others exhibit antitumor activity . Context-dependent assays (e.g., cell type-specific models) are essential to avoid overgeneralization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
